molecular formula C11H14ClN3 B3210545 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride CAS No. 1071548-24-7

3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride

Cat. No. B3210545
CAS RN: 1071548-24-7
M. Wt: 223.7 g/mol
InChI Key: MEVVPJHQJKXQSQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolone, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom . Pyrazolones are known for their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazolone derivatives are typically synthesized through the reaction of β-ketoesters with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to other pyrazolone derivatives, featuring a 5-membered ring with various substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 3-Methyl-1-phenylhexahydropyridazine hydrochloride are solid at room temperature .

Scientific Research Applications

Heterocyclic Compound Synthesis

The chemistry of heterocyclic compounds like pyrazolines, including 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride, is of significant interest due to their potential applications in the synthesis of various heterocyclic structures. Research shows that such compounds serve as critical building blocks in the synthesis of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. Their unique reactivity under mild conditions allows for the generation of versatile dyes from a wide range of precursors, emphasizing their utility in dye synthesis and heterocyclic chemistry (Gomaa & Ali, 2020).

Medicinal Chemistry and Biological Activities

In medicinal chemistry, the pyrazoline scaffold, to which this compound is related, is recognized for its pharmacophore properties. Pyrazolines are extensively utilized as synthons in organic synthesis due to their widespread biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The recent success of pyrazole COX-2 inhibitors has underscored the importance of these heterocycles in medicinal chemistry, highlighting their potential as templates for combinatorial and medicinal chemistry (Dar & Shamsuzzaman, 2015).

Synthesis and Structural Analysis

Research into the synthesis and structural properties of novel substituted heterocyclic compounds, including pyrazoline derivatives, demonstrates the versatility of these compounds in organic chemistry. Studies exploring the reaction mechanisms, synthesis routes, and structural analysis of these compounds provide valuable insights into their potential applications in creating new materials and molecules with desired properties (Issac & Tierney, 1996).

Environmental and Health Implications

While the focus here is on the positive applications of this compound and related compounds, it's worth noting that research also extends to understanding the environmental and health implications of related chemical structures. For example, studies on heterocyclic aromatic amines (HAAs) explore their formation during food processing and potential carcinogenic effects, emphasizing the importance of controlling these compounds in the environment and assessing their impact on health (Chen et al., 2020).

Mechanism of Action

The mechanism of action of pyrazolone derivatives can vary widely depending on the specific compound and its biological target .

Future Directions

Pyrazolone derivatives are of interest in medicinal chemistry due to their wide range of biological activities, and research into new derivatives and their potential applications is ongoing .

properties

IUPAC Name

5-methyl-2-(3-methylphenyl)pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-8-4-3-5-10(6-8)14-11(12)7-9(2)13-14;/h3-7H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVVPJHQJKXQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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